molecular formula C12H20ClN3 B8475999 Butyl-(6-chloro-2,5-dimethylpyrimidin-4-yl)-ethylamine

Butyl-(6-chloro-2,5-dimethylpyrimidin-4-yl)-ethylamine

Cat. No. B8475999
M. Wt: 241.76 g/mol
InChI Key: CBKBIKRBFJGWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl-(6-chloro-2,5-dimethylpyrimidin-4-yl)-ethylamine is a useful research compound. Its molecular formula is C12H20ClN3 and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

N-butyl-6-chloro-N-ethyl-2,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C12H20ClN3/c1-5-7-8-16(6-2)12-9(3)11(13)14-10(4)15-12/h5-8H2,1-4H3

InChI Key

CBKBIKRBFJGWFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C(=NC(=N1)C)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethyl-4,6-dichloro-pyrimidine (0.999 g, 5.64 mmol) in 5 ml of acetonitrile was treated with triethylamine (0.571 g, 5.65 mmol) and N-butyl-ethyl-amine (0.570 g. 5.65 mmol) and heated at reflux overnight. The mixture was cooled, diluted with water and dilute hydrogen chloride, and extracted with ethyl acetate. The organic layer was neutralized with saturated potassium carbonate, washed with brine, dried and concentrated to give 0.877 g (65%) of title compound as a yellow oil. 1H NMR (CDCl3) δ 0.90 (t, 3H), 1.15 (t, 3H), 1.22-1.36 (m, 2H), 1.5-1.6(m, 2H), 2.20 (s, 3H), 2.45 (s, 3H), 3.25-3.48 (m, 4H) ppm.
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.571 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

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